molecular formula C18H15NO3S B2690693 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide CAS No. 1797268-88-2

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide

Cat. No.: B2690693
CAS No.: 1797268-88-2
M. Wt: 325.38
InChI Key: AWXNZMYOPQFQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide typically involves the reaction of furan-2-carbonyl chloride with thiophene-2-methylamine to form an intermediate, which is then reacted with 2-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenylthiazole-4-carboxamide
  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
  • N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-4-methylthiophene-2-carboxamide

Uniqueness

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide is unique due to its specific combination of furan, thiophene, and benzamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds.

Biological Activity

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methylbenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C₁₈H₁₅N₁O₂S
Molecular Weight: 341.4 g/mol
CAS Number: 1797613-18-3

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzamide Core: The benzamide structure is synthesized by reacting benzoyl chloride with an appropriate amine.
  • Introduction of the Furan and Thiophene Moiety: This involves coupling furan-2-carbonyl chloride with thiophene-2-ylmethylamine.
  • Final Amide Bond Formation: The final product is obtained through amide bond formation between the benzamide core and the furan-thiophene moiety.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to potentially inhibit specific enzymatic pathways, which can lead to therapeutic effects against various diseases.

Antiviral Activity

Research indicates that compounds with similar structural features have shown promise in inhibiting viral proteases, such as the main protease (Mpro) of SARS-CoV-2. For instance, derivatives of furan and thiophene have been reported to exhibit inhibitory activity against Mpro, with IC50 values as low as 1.55 μM . Although specific data for this compound is limited, its structural analogs suggest a potential for antiviral activity.

Anticancer Properties

Compounds containing furan and thiophene moieties have been studied for their anticancer properties. For example, some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential application in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Study 1: Inhibitory Activity Against Viral Proteases

In a study examining the inhibitory effects of furan-thiophene derivatives on SARS-CoV-2 Mpro, several compounds were identified with significant inhibitory activity. The structure-activity relationship (SAR) analysis highlighted that modifications to the furan and thiophene rings could enhance potency . While specific studies on this compound are lacking, its structural similarity suggests it could exhibit comparable activity.

Case Study 2: Anticancer Evaluation

A series of furan and thiophene derivatives were evaluated for their anticancer properties against different cell lines. Compounds showed varying degrees of cytotoxicity, with some exhibiting IC50 values in the low micromolar range . The studies emphasized the importance of substituent groups on the benzamide core in modulating biological activity.

Data Table: Summary of Biological Activities

Compound NameActivity TypeIC50 Value (μM)Reference
N-(2-(4-chloro-phenoxy)-phenylamino)-methyl-acetamideAnticancer0.9
F8-B6 (similar structure)Viral protease inhibitor1.57
F8-S43 (similar structure)Viral protease inhibitor10.76

Properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S/c1-12-5-2-3-6-14(12)18(21)19-11-13-8-9-16(23-13)17(20)15-7-4-10-22-15/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXNZMYOPQFQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.